Fast Sulphon Black F

Description

BenchChem offers high-quality Fast Sulphon Black F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast Sulphon Black F including the price, delivery time, and more detailed information at info@benchchem.com.

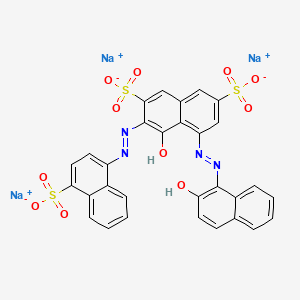

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRUBZPRNLXBI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H17N4Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Acros Organics MSDS] | |

| Record name | Fast Sulphon Black F | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3682-47-1 | |

| Record name | Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Fast Sulphon Black F as a Complexometric Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Sulphon Black F (FSBF), also known as Acid Black 32, is a sulfonated bis-azo dye with the chemical formula C₃₀H₁₇N₄Na₃O₁₁S₃.[1] While it has applications in histology and the textile industry, it is most renowned in analytical chemistry for its role as a highly selective metallochromic indicator.[1][2] It is used almost exclusively for the complexometric titration of Copper(II) ions with ethylenediaminetetraacetic acid (EDTA).[2][3][4] The key to its utility lies in the formation of a distinctly colored complex with Cu(II) ions, which is less stable than the corresponding Cu(II)-EDTA complex, enabling a sharp and precise visual endpoint determination.[2] The introduction of sulfonic acid groups into its structure enhances its water solubility, which is essential for its application in aqueous titrations.[2]

Core Mechanism of Action

The function of Fast Sulphon Black F as an indicator is predicated on the principles of competitive complex formation. The titrant, EDTA, is a powerful hexadentate chelating agent that forms highly stable complexes with most metal ions. The indicator, FSBF, is also a chelating agent but forms a weaker complex with the target metal ion. The titration process can be understood as a displacement reaction driven by the relative stability of the metal complexes.

The process unfolds in three key stages:

-

Formation of the Metal-Indicator Complex: Before the titration begins, a small amount of FSBF indicator is added to the aqueous sample containing Cu(II) ions. In an ammoniacal buffer solution, which is essential for the color reaction, the FSBF indicator binds with the Cu(II) ions. This creates a stable, wine-red or purple-colored metal-indicator complex (Cu-FSBF).[2][3] The entire solution subsequently adopts this purple hue.

-

Titration with EDTA: A standardized solution of EDTA is gradually added to the reaction vessel. Being a much stronger chelating agent, EDTA first reacts with any free Cu(II) ions in the solution.[2] As the titration proceeds and nears the equivalence point, the concentration of free Cu(II) ions diminishes.

-

Endpoint Determination: Once all free Cu(II) ions have been complexed by EDTA, the EDTA begins to displace the FSBF from the Cu-FSBF complex due to the significantly higher stability of the Cu-EDTA complex.[2][3] This releases the free FSBF indicator back into the solution. The free indicator has a different color (green) from the metal-indicator complex.[3] The endpoint of the titration is marked by a sharp, distinct color change from the purple of the Cu-FSBF complex to the green of the free indicator.[2][3] In solutions with a high concentration of copper, the initial blue color of the cuprammonium ion can cause the color change to be from pale blue to bright green.

The logical flow of this competitive binding mechanism is visualized in the diagram below.

Quantitative Data and Indicator Properties

The effectiveness of a complexometric indicator is determined by the relative stability of the metal-indicator complex versus the metal-titrant complex, and the pH at which the titration is performed.

| Property | Value / Description | Source(s) |

| Target Ion | Copper (Cu²⁺) | [2][3][4] |

| Titrant | Ethylenediaminetetraacetic acid (EDTA) | [3][5] |

| Indicator Solution | Typically a 0.5% w/v solution in water. | [6] |

| Required Medium | Ammoniacal buffer solution is essential for color formation. | [2] |

| Color of Metal-Indicator Complex | Purple, crimson, or wine-red. | [2][3] |

| Color of Free Indicator (Endpoint) | Green or bright green. | [3] |

| Specificity | Highly selective for Cu(II). Nickel is the only other common ion known to form a colored complex, but it is not suitable for titration. |

Experimental Protocol: Titration of Copper(II)

The following is a generalized protocol for the determination of Cu(II) ions using Fast Sulphon Black F.

Reagents and Solutions:

-

Standard EDTA Solution: A standardized solution of ~0.01 M disodium EDTA.

-

Ammonia Buffer: A solution prepared by dissolving ammonium chloride (NH₄Cl) in aqueous ammonia (NH₃) to maintain a basic pH.[8]

-

Fast Sulphon Black F Indicator: A 0.5% (w/v) aqueous solution.[6]

-

Analyte: A solution containing an unknown concentration of Copper(II) ions.

Procedure:

-

Sample Preparation: Pipette a known volume of the Cu(II) analyte solution into a conical flask.

-

Buffering: Add a sufficient volume of ammonia buffer (e.g., 2 mL) to the conical flask to achieve the required basic pH.[9] Dilute with deionized water if necessary.

-

Indicator Addition: Add 2-3 drops of the Fast Sulphon Black F indicator solution. The solution should turn a distinct purple color, indicating the formation of the Cu-FSBF complex.[9]

-

Titration: Titrate the sample solution with the standardized EDTA solution from a burette. Swirl the flask continuously.

-

Endpoint Detection: Continue the titration until the solution color changes sharply from purple to a bright, clear green. This is the endpoint.

-

Data Recording: Record the volume of EDTA solution used.

-

Replication: Repeat the titration at least two more times to ensure concordant results (results that are in close agreement).

The workflow for this experimental procedure is illustrated below.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. Fast Sulphon Black F | 3682-47-1 | Benchchem [benchchem.com]

- 3. Fast Sulphon Black F - Wikipedia [en.wikipedia.org]

- 4. Fast Sulphone Black F | 3682-47-1 | Ottokemi™ [ottokemi.com]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. Complexometric Titration Indicators [delloyd.50megs.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. metrohm.com [metrohm.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Fast Sulphon Black F in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the azo dye Fast Sulphon Black F (also known as Acid Black 32) in aqueous solutions. The information is intended to support researchers, scientists, and professionals in drug development and other analytical fields where this compound is utilized.

Introduction

Fast Sulphon Black F is a versatile tri-azo dye used extensively as a complexometric indicator, particularly for the determination of copper ions, and as a biological stain.[1][2][3] Its performance in these applications is intrinsically linked to its behavior in aqueous media. Understanding its solubility and stability under various conditions is therefore critical for developing robust and reliable analytical methods and formulations. This guide details the known solubility parameters, discusses stability characteristics, provides detailed experimental protocols for characterization, and proposes a potential degradation pathway.

Solubility Profile

Fast Sulphon Black F exhibits excellent solubility in water, a characteristic attributed to the presence of three sulfonate groups in its molecular structure, which impart a strong hydrophilic nature.[4]

Quantitative Solubility Data

The aqueous solubility of Fast Sulphon Black F has been quantitatively determined. The data is summarized in the table below.

| Solvent | Solubility | Reference(s) |

| Water | 33.3 mg/mL | [5] |

| Alcoholic Solvents | Significantly reduced compared to water | |

| Ethanol | Slightly soluble | [6] |

Factors Influencing Solubility

The solubility of Fast Sulphon Black F is not static and can be influenced by several factors:

-

pH: The dye's solubility is markedly dependent on the pH of the aqueous medium. In strongly acidic conditions, the compound's solubility characteristics are altered, accompanied by a color change to dark blue-purple. Conversely, in strongly alkaline environments, the solubility also changes, with the solution turning a dark blue-red color. These changes are likely due to the protonation or deprotonation of the azo linkages and hydroxyl groups.

-

Solvent Polarity: The dye's solubility is highest in polar solvents like water. In less polar organic solvents such as ethanol, the solubility is significantly diminished.

Stability Profile

Fast Sulphon Black F is generally considered stable under ambient laboratory conditions. However, its stability is compromised by specific environmental factors.

General Stability and Storage

Under normal conditions of temperature and pressure, Fast Sulphon Black F maintains its structural integrity. For optimal shelf-life, it is recommended to store the solid compound in amber glass vials at 4°C with a desiccant, as it is known to be hygroscopic and susceptible to degradation upon exposure to UV light.[4] Stability studies have indicated that when stored under these conditions, there is less than 5% degradation over a six-month period.[2]

Stability in Aqueous Solutions

The stability of Fast Sulphon Black F in aqueous solutions is influenced by several factors:

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents. These agents can lead to the decomposition of the dye, primarily through the cleavage of the azo linkages.

-

Temperature: While detailed thermal degradation kinetics in aqueous solution are not extensively published, for many organic compounds, an increase in temperature will accelerate degradation reactions.

-

UV Light: The dye is known to degrade under UV exposure.[4]

Degradation under Advanced Oxidation Processes (AOPs)

Studies have been conducted on the degradation of Fast Sulphon Black F using advanced oxidation processes, which are relevant for wastewater treatment and environmental remediation research.

| Degradation Method | Conditions | Efficiency | Reference(s) |

| Fenton Process | [Fe(II)]:[H₂O₂] molar ratio = 1:3.3, pH 4.0 | ~99% removal in 30 min | [1] |

| Fenton-like Process | Magnetic iron(III) oxide and H₂O₂ | Complete degradation in 30 min | [1] |

| Electrochemical Method | Various electrodes (e.g., platinised titanium, mild steel, aluminum, copper, stainless steel) and electrolyte concentrations have been investigated. | Effective degradation | [7] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Fast Sulphon Black F in aqueous solutions.

Protocol for Determining Aqueous Solubility

This protocol outlines the equilibrium solubility method.

Caption: Workflow for determining the aqueous solubility of Fast Sulphon Black F.

-

Materials: Fast Sulphon Black F powder, purified water, appropriate buffer solutions, volumetric flasks, temperature-controlled shaker, centrifuge, 0.45 µm syringe filters, UV-Vis spectrophotometer or HPLC system.

-

Procedure:

-

Add an excess amount of Fast Sulphon Black F powder to a series of vials containing a known volume of the desired aqueous solvent (e.g., purified water, buffers of various pH).

-

Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C, 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 to 48 hours).

-

After equilibration, allow the suspensions to settle. Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered solution with the solvent.

-

Determine the concentration of Fast Sulphon Black F in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at the λmax of the dye) or a stability-indicating HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

-

Protocol for Assessing Aqueous Stability (pH and Temperature Effects)

This protocol describes a method to investigate the degradation kinetics of Fast Sulphon Black F under various pH and temperature conditions.

Caption: Experimental workflow for determining the stability of Fast Sulphon Black F.

-

Materials: Fast Sulphon Black F, a series of buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH), purified water, temperature-controlled incubators or water baths, HPLC system with a suitable detector, volumetric flasks, and vials.

-

Procedure:

-

Prepare a stock solution of Fast Sulphon Black F in purified water at a known concentration.

-

In separate volumetric flasks, dilute the stock solution with each of the buffer solutions to achieve the desired final concentration (e.g., 10 µg/mL).

-

Dispense aliquots of each buffered solution into multiple vials, with separate vials for each time point to avoid repeated sampling from the same vial.

-

Place the sets of vials in incubators maintained at different temperatures (e.g., 25°C, 40°C, 60°C). Protect samples from light.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), remove one vial from each pH and temperature condition.

-

Immediately analyze the sample using a stability-indicating HPLC method to determine the remaining concentration of Fast Sulphon Black F. The method should be able to resolve the parent compound from its degradation products.

-

-

Data Analysis:

-

For each condition, plot the natural logarithm of the concentration of Fast Sulphon Black F versus time.

-

If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

-

The data can be presented in a table summarizing the rate constants and half-lives at each pH and temperature.

-

Proposed Degradation Pathway

While a definitive study on the degradation products of Fast Sulphon Black F was not found in the reviewed literature, a plausible degradation pathway under advanced oxidation processes (AOPs) can be proposed based on the known chemistry of azo dyes. AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule. The primary points of attack are the electron-rich azo linkages and the aromatic rings.

Caption: Proposed degradation pathway of Fast Sulphon Black F under AOPs.

The proposed pathway involves:

-

Initial Attack: Hydroxyl radicals attack the azo bonds, which are typically the most reactive sites.

-

Azo Bond Cleavage: This leads to the fragmentation of the large dye molecule into smaller aromatic compounds, such as sulfonated aromatic amines and hydroxylated naphthalene derivatives. This step is responsible for the decolorization of the solution.

-

Aromatic Ring Opening: The aromatic intermediates are further attacked by hydroxyl radicals, leading to the opening of the aromatic rings.

-

Formation of Aliphatic Compounds: This results in the formation of smaller, short-chain organic acids (e.g., maleic acid, oxalic acid, formic acid).

-

Mineralization: Ultimately, with sufficient oxidant exposure, these aliphatic intermediates are oxidized to carbon dioxide, water, and inorganic ions like sulfate and nitrate.

Conclusion

Fast Sulphon Black F is a water-soluble dye with stability that is dependent on environmental conditions such as pH, temperature, and the presence of oxidizing agents and UV light. While specific kinetic data on its degradation in aqueous solution is limited, this guide provides robust experimental protocols for researchers to determine these parameters. The provided information on its solubility, general stability, and a proposed degradation pathway serves as a valuable resource for the effective application of Fast Sulphon Black F in research and development. Further studies are warranted to quantitatively define its stability profile across a broad range of conditions.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast Sulphon Black F - Wikipedia [en.wikipedia.org]

- 5. Degradation of antibiotics by advanced oxidation processes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectrophotometric Analysis of Fast Sulphon Black F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Sulphon Black F is a bis-azo dye recognized for its utility as a metallochromic indicator, particularly in complexometric titrations. Its distinct color change upon chelation with metal ions, most notably copper(II), makes it a subject of interest for spectrophotometric applications. This technical guide provides an in-depth overview of the principles and methodologies for the spectrophotometric analysis involving Fast Sulphon Black F, with a focus on its application in the determination of copper(II) ions.

Chemical and Physical Properties

Fast Sulphon Black F (Colour Index Number 26990) is a water-soluble anionic dye. Its structure, rich in azo groups and sulfonic acid moieties, is responsible for its intense color and its ability to form stable complexes with metal cations.

| Property | Value |

| Molecular Formula | C₃₀H₁₇N₄Na₃O₁₁S₃ |

| Molecular Weight | 774.64 g/mol |

| Appearance | Black to dark brown powder |

| Solubility | Soluble in water |

Principle of Spectrophotometric Analysis

The spectrophotometric analysis of metal ions using Fast Sulphon Black F is based on the significant shift in its visible absorption spectrum upon the formation of a metal-dye complex. The free dye in solution typically exhibits a greenish-blue color, with an absorption maximum (λmax) around 560 nm. When complexed with a metal ion such as copper(II), the color of the solution changes to purple or crimson, and the absorption maximum shifts to a longer wavelength, approximately 620 nm.

This change in absorbance at a specific wavelength is directly proportional to the concentration of the metal-dye complex, and consequently to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law.

Experimental Protocols

Preparation of Reagents

-

Stock Copper(II) Solution (e.g., 1000 ppm): Dissolve a precisely weighed amount of a soluble copper(II) salt (e.g., CuSO₄·5H₂O) in deionized water in a volumetric flask.

-

Fast Sulphon Black F Solution (e.g., 0.1% w/v): Dissolve a precisely weighed amount of Fast Sulphon Black F in deionized water.

-

Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer to maintain the optimal pH for the formation of the copper(II)-Fast Sulphon Black F complex.

Determination of Optimal Wavelength (λmax)

-

Prepare two separate solutions: one containing a known concentration of Fast Sulphon Black F in the pH 10 buffer, and another containing the same concentration of the dye and an excess of copper(II) ions in the pH 10 buffer.

-

Scan the absorbance of each solution across the visible spectrum (e.g., 400-800 nm) using a spectrophotometer.

-

The wavelength at which the copper(II)-Fast Sulphon Black F complex shows maximum absorbance (around 620 nm) should be selected for the quantitative analysis. At this wavelength, the absorbance of the free dye should be minimal to reduce interference.

Construction of a Calibration Curve

-

Prepare a series of standard solutions containing known, varying concentrations of copper(II).

-

To each standard solution, add a fixed amount of the Fast Sulphon Black F solution and the pH 10 buffer.

-

Allow sufficient time for the complex formation to reach equilibrium.

-

Measure the absorbance of each standard solution at the predetermined λmax (e.g., 620 nm) against a reagent blank (containing all components except the copper(II) ions).

-

Plot a graph of absorbance versus the concentration of copper(II). This graph should be linear and pass through the origin, as dictated by the Beer-Lambert Law.

Analysis of an Unknown Sample

-

Prepare the unknown sample in the same manner as the standard solutions, adding the Fast Sulphon Black F solution and the pH 10 buffer.

-

Measure the absorbance of the sample at the λmax.

-

Determine the concentration of copper(II) in the unknown sample by interpolating its absorbance value on the calibration curve.

Data Presentation

The following tables summarize the key spectrophotometric data for Fast Sulphon Black F and provide a representative example of a calibration curve for the determination of copper(II).

Table 1: Spectrophotometric Characteristics of Fast Sulphon Black F

| Species | Color | Approximate λmax | Notes |

| Free Fast Sulphon Black F | Greenish-blue | ~560 nm | Color observed in the absence of complexing metal ions. |

| Metal-Bound Fast Sulphon Black F | Varies (e.g., Purple) | ~620 nm | General shift observed upon complexation with metal ions. |

| Copper(II)-FSBF Complex | Purple/Crimson | Not definitively specified in literature | Color observed in the presence of copper(II) ions in an ammoniacal solution. |

| Beryllium(II)-FSBF Complex | Blue-Violet | 630 nm (for measurement) | Absorbance is measured at this wavelength for the determination of beryllium. |

Table 2: Representative Calibration Data for Copper(II) Determination

Note: The following data is a hypothetical example to illustrate the expected results from a spectrophotometric analysis, as a published, validated dataset for a calibration curve using Fast Sulphon Black F is not available.

| Standard Concentration (mg/L) | Absorbance at 620 nm |

| 0.0 | 0.000 |

| 1.0 | 0.152 |

| 2.0 | 0.305 |

| 3.0 | 0.458 |

| 4.0 | 0.610 |

| 5.0 | 0.763 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of an analyte using Fast Sulphon Black F.

Caption: Experimental workflow for spectrophotometric analysis.

Logical Relationship: Beer-Lambert Law

The relationship between absorbance, concentration, and molar absorptivity is fundamental to this analytical technique.

Caption: Relationship of variables in the Beer-Lambert Law.

An In-depth Technical Guide to the Synthesis Pathway of C.I. Acid Black 1 (Fast Sulphon Black F)

Introduction:

Fast Sulphon Black F is a name attributed to several black azo dyes. This guide focuses on the synthesis of the well-characterized disazo dye C.I. Acid Black 1 (C.I. 20470; CAS No. 1064-48-8), also known as Amido Black 10B. This dye is widely used for staining proteins in various biochemical techniques, including on polyacrylamide and agarose gels, as well as for dyeing textiles like wool, silk, and polyamide fibers.[1][2] The synthesis is a multi-step process rooted in classical azo dye chemistry, involving sequential diazotization and coupling reactions to build the complex molecular structure.[3][4]

The overall manufacturing process involves the diazotization of a primary aromatic amine to form a diazonium salt. This highly reactive intermediate then couples with an electron-rich aromatic compound. For a disazo dye like C.I. Acid Black 1, this sequence is performed twice.[5][6] The introduction of sulfonic acid groups is a critical aspect of the synthesis, ensuring the final product is water-soluble, which is essential for its applications in aqueous solutions.[3][7]

Core Synthesis Pathway

The industrial synthesis of C.I. Acid Black 1 follows a convergent pathway involving two separate diazotization reactions and two coupling steps. The backbone of the molecule is built upon 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

The key steps are:

-

First Diazotization: Diazotization of 4-nitrobenzenamine (p-nitroaniline).

-

First Coupling: Coupling of the resulting diazonium salt with H-acid under acidic conditions.

-

Second Diazotization: Diazotization of aniline.

-

Second Coupling: Coupling of the second diazonium salt to the monoazo intermediate formed in step 2, under alkaline conditions, to yield the final C.I. Acid Black 1 dye.[4]

Below is a diagram illustrating this experimental workflow.

Experimental Protocols

The following protocols are based on established industrial synthesis methods for azo dyes.

Diazotization of p-Nitroaniline

This foundational step converts the primary aromatic amine into a reactive diazonium salt. The reaction must be performed at low temperatures (0–5°C) to ensure the stability of the diazonium salt.[1][5]

-

Reagents:

-

p-Nitroaniline: 72 g

-

Water: 200 mL

-

Hydrochloric Acid (30%): 220 g

-

Sodium Nitrite (30% solution, prepared from 36 g of 100% NaNO₂): ~120 g

-

Ice

-

-

Procedure:

-

In a suitable reaction vessel, create a suspension by adding 72 g of p-nitroaniline to 200 mL of water under stirring.[1]

-

Add 220 g of 30% hydrochloric acid. Heat the mixture to 70°C to achieve complete dissolution of the p-nitroaniline hydrochloride salt.[1]

-

Cool the solution rapidly to 0-3°C using an ice bath. This may cause the hydrochloride salt to precipitate.[1]

-

While maintaining the temperature below 5°C, add the 30% sodium nitrite solution. The addition should be controlled to keep the temperature from rising.[1]

-

Stir the mixture for an additional 15 minutes after the addition is complete.[1]

-

Confirm the completion of the diazotization by testing for a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). The resulting diazo solution should be clear.[1]

-

First Coupling Reaction (Acidic Conditions)

The diazonium salt of p-nitroaniline is then coupled with H-acid. This reaction is performed under acidic conditions.[4]

-

Reagents:

-

H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

-

Water and Ice

-

Sodium Bicarbonate (or other suitable base for pH adjustment)

-

The diazo solution from Step 1.

-

-

Procedure:

-

Prepare a coupler solution by suspending H-acid in water with ice.[6]

-

Adjust the pH to the desired acidic range for the coupling reaction. The exact pH is critical for directing the coupling to the desired position on the H-acid molecule.

-

Slowly add the cold diazonium salt solution from Step 1 to the H-acid suspension with vigorous stirring.

-

Continue stirring until the coupling reaction is complete. Completion can be monitored by the absence of the diazonium salt.

-

Diazotization of Aniline

Concurrently with the first coupling, a second diazonium salt is prepared from aniline using a similar protocol.

-

Reagents:

-

Aniline

-

Hydrochloric Acid

-

Sodium Nitrite

-

Water and Ice

-

-

Procedure:

-

Dissolve aniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir for 15-30 minutes and confirm the presence of excess nitrous acid with potassium iodide-starch paper.

-

Second Coupling Reaction (Alkaline Conditions)

The monoazo intermediate from the first coupling is reacted with the diazotized aniline under alkaline conditions to form the final disazo dye.[4]

-

Reagents:

-

Monoazo intermediate solution from Step 2.

-

Diazotized aniline solution from Step 3.

-

An alkali solution (e.g., sodium hydroxide or sodium carbonate) to maintain alkaline pH.

-

-

Procedure:

-

Adjust the pH of the monoazo intermediate solution to the alkaline range required for the second coupling.

-

Slowly add the cold diazotized aniline solution to the monoazo intermediate solution with vigorous stirring.

-

Maintain the alkaline pH and low temperature throughout the addition.

-

Stir the reaction mixture until the coupling is complete.

-

Product Isolation and Standardization

-

Procedure:

Quantitative Data and Properties

The following table summarizes key chemical properties and data related to the synthesis of C.I. Acid Black 1.

| Parameter | Value | Reference(s) |

| Chemical Name | C.I. Acid Black 1 | [4] |

| C.I. Number | 20470 | [4] |

| CAS Number | 1064-48-8 | [2][4] |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [2][4] |

| Molecular Weight | 616.49 g/mol | [4] |

| Appearance | Dark brown or black powder | [1][4] |

| Solubility | Soluble in water (blue-black solution), soluble in ethanol (blue) | [1][4] |

| Industrial Dye Content | Approximately 30% by weight (typical for commercial azo dyes, remainder is inorganic salts) | [8] |

| Alternative Synthesis | Microwave-assisted synthesis can achieve yields of 85-95% in significantly reduced reaction times | [8] |

Logical Relationships in Synthesis

The synthesis of C.I. Acid Black 1 is governed by the principles of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The pH of the coupling medium is a critical parameter that controls the reactivity of the coupling component (H-acid) and the position of the substitution.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. Fast Sulphon Black F | 3682-47-1 | Benchchem [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. C.I. Food Black 2 | 2118-39-0 | Benchchem [benchchem.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. Fast Sulphon Black F | 3682-47-1 | Benchchem [benchchem.com]

- 8. Buy Fast Sulphon Black F | 3682-47-1 [smolecule.com]

An In-depth Technical Guide to the Safety and Handling of Fast Sulphon Black F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Fast Sulphon Black F (C.I. 26990), a synthetic azo dye. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification

Fast Sulphon Black F is also known by several synonyms, which are important to recognize when reviewing safety and technical documents.

| Identifier | Value |

| Chemical Name | trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate[1][2] |

| CAS Number | 3682-47-1[1][2][3][4] |

| Synonyms | Acid Black 32, C.I. 26990[2][3][5] |

| Molecular Formula | C₃₀H₁₇N₄Na₃O₁₁S₃[1][2][5] |

| Molecular Weight | 774.6 g/mol [1][2] |

Hazard Identification

Fast Sulphon Black F is generally not classified as a hazardous substance according to GHS, but it may cause irritation.[4] The toxicological properties of this material have not been fully investigated.[3]

Potential Health Effects:

One source classifies the related "Acid Black 1" (a different CAS number but sometimes used as a synonym) as a Carcinogen Category 1B, though this is not consistent across all sources for Fast Sulphon Black F.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Fast Sulphon Black F is provided below.

| Property | Value |

| Appearance | Black to dark brown powder[1][3] |

| Odor | Odorless[6] |

| Solubility | Soluble in water[1][5] |

| Melting Point | Decomposes before melting[1] |

| Boiling Point | Decomposes before boiling[1] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wash hands thoroughly after handling.[3]

-

Use with adequate ventilation to minimize dust generation and accumulation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Keep the container tightly closed.[3]

-

Avoid ingestion and inhalation.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep away from incompatible materials such as oxidizing agents.[3][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safe handling.

| Control Parameter | Recommendation |

| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower.[3] Use adequate ventilation.[3] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] |

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Measures |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Accidental Release Measures

In the event of a spill or release, follow these procedures to contain and clean up the material.

Spill/Leak Procedures:

-

Vacuum or sweep up the material and place it into a suitable disposal container.[3]

-

Clean up spills immediately, observing precautions in the Protective Equipment section.[3]

-

Avoid generating dusty conditions.[3]

-

Provide ventilation.[3]

Stability and Reactivity

Understanding the chemical stability and reactivity of Fast Sulphon Black F is important for safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable under normal temperatures and pressures.[3][6] |

| Conditions to Avoid | Incompatible materials, dust generation, excess heat.[3][6] |

| Incompatibilities | Oxidizing agents.[3][6] |

| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides.[3][4] |

| Hazardous Polymerization | Will not occur.[3][6] |

Experimental Protocols and Workflows

Workflow for Safe Handling of Fast Sulphon Black F

Caption: A workflow diagram illustrating the key steps for the safe handling of Fast Sulphon Black F in a laboratory setting.

Logical Relationship for First Aid Response

Caption: A diagram showing the logical steps for first aid response following exposure to Fast Sulphon Black F.

References

- 1. Buy Fast Sulphon Black F | 3682-47-1 [smolecule.com]

- 2. Fast Sulphon Black F | C30H17N4Na3O11S3 | CID 2733870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. carlroth.com [carlroth.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. chemstock.ae [chemstock.ae]

The Analytical Power of Fast Sulphon Black F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fast Sulphon Black F (FSBF), a sulfonated azo dye also known as Acid Black 32, is a versatile compound with significant applications in analytical chemistry, histology, and various industrial processes. Its utility is primarily derived from its intense color and its ability to form distinctively colored complexes with metal ions. This technical guide provides an in-depth review of the core applications of Fast Sulphon Black F, with a focus on its role as a complexometric indicator and its use in modern analytical techniques.

Core Applications of Fast Sulphon Black F

Fast Sulphon Black F is utilized across several scientific and industrial domains. Its key features include high tinting power, excellent water solubility, and stability under typical laboratory conditions.[1] The primary applications are summarized below.

| Application Area | Specific Use |

| Analytical Chemistry | Complexometric indicator for the determination of copper (II) ions via EDTA titration.[2][3][4][5] |

| Chromogenic reagent in spectrophotometric analysis of metal ions.[1] | |

| Recognition element in fiber optic chemical sensors for copper detection. | |

| Histology & Microscopy | General stain for enhancing microscopic images of tissue samples.[1] |

| Industrial Dyes | Dyeing and printing of textiles (cotton, wool, synthetic fibers) and paper products.[1][6] |

| Cosmetics | Colorant in some hair dyes and makeup formulations.[6] |

| Environmental Monitoring | Analysis of dye removal in wastewater treatment processes.[6] |

Complexometric Titration of Copper (II) Ions

The most prominent and well-documented application of Fast Sulphon Black F is as a highly selective indicator for the complexometric titration of copper (II) ions with ethylenediaminetetraacetic acid (EDTA).[2][3][7]

In an ammoniacal solution, Fast Sulphon Black F forms a purple or crimson-colored complex with Cu(II) ions.[7] During the titration, EDTA, being a stronger chelating agent, progressively displaces the FSBF from the copper ions.[2][7] This displacement results in a sharp and distinct color change from purple to green at the endpoint, allowing for accurate quantification of the copper concentration.[2][8] The presence of ammonia is crucial for the formation of the initial colored complex.[8]

Experimental Protocol: Complexometric Titration of Copper (II)

This protocol outlines the direct titration of a copper (II) solution using a standardized EDTA solution and Fast Sulphon Black F as the indicator.

Reagents and Solutions:

| Reagent/Solution | Preparation |

| Standard ~0.01 M EDTA Solution | Dissolve 3.722 g of disodium EDTA dihydrate (Na₂EDTA·2H₂O) in deionized water and dilute to 1 L in a volumetric flask.[6] For a 0.02 M solution, dissolve 7.445 g in 1 L.[6] |

| Ammonia-Ammonium Ion Buffer (pH 10) | Dissolve 17.5 g of ammonium chloride (NH₄Cl) in 142 mL of concentrated ammonia solution (sp. gr. 0.88-0.90) and dilute to 250 mL with deionized water.[9] Alternatively, dissolve 5.40 g of NH₄Cl and 35.0 mL of 10 M ammonia solution in 100 mL of deionized water.[10] |

| Fast Sulphon Black F Indicator Solution (0.5% w/v) | Dissolve 0.5 g of Fast Sulphon Black F powder in 100 mL of deionized water.[1][11] |

| Copper (II) Solution (Analyte) | A solution of a copper salt (e.g., CuSO₄) of unknown concentration. |

Titration Procedure:

-

Pipette a known volume (e.g., 10.0 mL) of the copper solution into a conical flask.

-

Dilute the sample with approximately 50 mL of deionized water.

-

Add 5 mL of the ammonia-ammonium ion buffer solution to adjust the pH to approximately 10.[8]

-

Add 2-3 drops of the Fast Sulphon Black F indicator solution. The solution should turn a purple or crimson color.[8]

-

Titrate the solution with the standardized EDTA solution from a burette.

-

The endpoint is reached when the color of the solution changes sharply from purple to a distinct dark green.[5][8]

-

Record the volume of EDTA solution used.

-

Calculate the concentration of copper in the original sample.

Caption: Workflow for the complexometric titration of Copper (II) ions.

Spectrophotometric and Sensor Applications

The distinct color change of Fast Sulphon Black F upon complexation with metal ions also makes it a valuable reagent for spectrophotometric analysis.[1] The formation of the metal-FSBF complex can be quantified using UV-Visible spectrophotometry to determine the concentration of the metal ion.[1]

A significant advancement in this area is the integration of Fast Sulphon Black F into fiber optic chemical sensors for the detection of copper (II) ions. In one such application, the dye was immobilized on a copolymer resin. The sensor operates by measuring the change in reflectance as the immobilized dye interacts with copper ions. This method demonstrated a linear response to Cu(II) concentrations in the range of 11–127 ppm at an optimal pH of 9.5, with a limit of detection of 10 ppm. The sensor could be regenerated using an EDTA solution.

Caption: Logical diagram of a fiber optic sensor using immobilized FSBF.

Use in Histology and Other Fields

In the textile and paper industries, its excellent solubility and high staining ability make it an effective dye for achieving deep and durable black coloration.[1][6] Its use in cosmetics is for similar coloring purposes.[6]

Toxicological Information

As with any chemical, appropriate safety precautions should be taken when handling Fast Sulphon Black F. Some azo dyes have been studied for their potential to interact with DNA. It is designated for research use only and is not intended for human or veterinary use.

Conclusion

Fast Sulphon Black F is a robust and versatile sulfonated azo dye with its most significant and well-characterized application being the complexometric determination of copper (II) ions. Its sharp and selective color change in the presence of copper and EDTA makes it an invaluable indicator for titrimetric analysis. While its applications extend to spectrophotometry, advanced chemical sensors, and various industrial dyeing processes, its role in routine histological staining is less defined. For researchers and professionals in analytical chemistry and drug development, Fast Sulphon Black F offers a reliable and cost-effective tool for the precise quantification of copper.

References

- 1. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Fast Sulphon Black F - Wikipedia [en.wikipedia.org]

- 5. Engineering Chemistry - Engineering Chemistry [Book] [oreilly.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Help with EDTA titration for hardness of water! | UK Science Technician Community [community.preproom.org]

- 10. Chrominfo: Buffer solution in EDTA complexometric titration [chrominfo.blogspot.com]

- 11. Complexometric Titration Indicators [delloyd.50megs.com]

Methodological & Application

Preparation of Fast Sulphon Black F Staining Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Sulphon Black F is a water-soluble, sulfonated azo dye recognized for its utility in various scientific applications. In the realm of biological research, it serves as a histological stain, particularly effective in demonstrating connective tissues. Its strong acidic nature allows it to bind to basic tissue components, providing sharp contrast and clear visualization. Additionally, Fast Sulphon Black F is widely employed as a complexometric indicator for the determination of metal ions, most notably copper, through titration with ethylenediaminetetraacetic acid (EDTA). This document provides detailed protocols for the preparation of Fast Sulphon Black F solutions for both histological and analytical applications.

Quantitative Data Summary

For ease of comparison, the quantitative parameters for preparing Fast Sulphon Black F solutions for its two primary applications are summarized in the table below.

| Parameter | Histological Staining (Lignin Pink & Fast Sulphon Black F Method) | Complexometric Indicator |

| Fast Sulphon Black F Concentration | 1% (w/v) | 0.5% (w/v) |

| Solvent | Saturated Picric Acid | Distilled Water |

| Primary Application | Staining of collagen, muscle, and cytoplasm | Titration of copper ions with EDTA |

Experimental Protocols

I. Preparation of Fast Sulphon Black F Staining Solution for Histology (as part of the Lignin Pink and Fast Sulphon Black F Method)

This protocol details the preparation of a Fast Sulphon Black F solution for use in a differential staining method for connective tissues, often in conjunction with a counterstain such as Lignin Pink (Acid Red 1).

Materials:

-

Fast Sulphon Black F (C.I. 26990)

-

Picric Acid, saturated aqueous solution

-

Distilled water

-

Magnetic stirrer and stir bar

-

Glass beaker

-

Graduated cylinder

-

Filter paper

Procedure:

-

Prepare a saturated solution of Picric Acid: To prepare the solvent, add an excess of picric acid crystals to distilled water in a glass beaker. Stir the solution for several hours using a magnetic stirrer to ensure saturation. Allow the undissolved crystals to settle at the bottom. Carefully decant or filter the saturated picric acid solution to remove any undissolved crystals.

-

Dissolve Fast Sulphon Black F: Weigh 1.0 g of Fast Sulphon Black F powder and add it to 100 mL of the saturated picric acid solution.

-

Mix thoroughly: Place the beaker on a magnetic stirrer and mix until the dye is completely dissolved. This may take several minutes.

-

Filter the solution: Filter the prepared staining solution through filter paper to remove any particulate matter.

-

Storage: Store the staining solution in a tightly capped, light-protected bottle at room temperature. The solution is stable for several months.

II. Preparation of Fast Sulphon Black F Solution as a Complexometric Indicator

This protocol outlines the preparation of a Fast Sulphon Black F solution for use as an indicator in the complexometric titration of copper (II) ions with EDTA.

Materials:

-

Fast Sulphon Black F (C.I. 26990)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Glass beaker

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh the dye: Accurately weigh 0.5 g of Fast Sulphon Black F powder.

-

Dissolve in distilled water: Add the weighed dye to 100 mL of distilled water in a glass beaker.

-

Mix until dissolved: Use a magnetic stirrer to mix the solution until the Fast Sulphon Black F is fully dissolved.

-

Filter (optional): For optimal clarity, the solution can be filtered through filter paper.

-

Storage: Store the indicator solution in a labeled, sealed container at room temperature.

Visualizations

Experimental Workflow for Histological Staining Solution Preparation

Caption: Workflow for preparing the histological staining solution.

Logical Relationship in Complexometric Titration

Caption: Displacement reaction in copper titration with EDTA.

Application Notes: Protocol for Using Fast Sulphon Black F in Complexometric Titrations

Abstract

These application notes provide a comprehensive protocol for the use of Fast Sulphon Black F as a metallochromic indicator in the complexometric titration of copper(II) ions with ethylenediaminetetraacetic acid (EDTA). This document is intended for researchers, scientists, and drug development professionals requiring accurate quantification of copper in aqueous solutions. The protocol details the preparation of reagents, the titration procedure, and the underlying chemical principles. Additionally, quantitative data is summarized, and logical workflows are visualized to ensure clarity and reproducibility.

Introduction

Complexometric titrations are a cornerstone of analytical chemistry for the determination of metal ion concentrations. The success of these titrations hinges on the precise detection of the endpoint, which is often achieved using a metallochromic indicator. Fast Sulphon Black F (FSBF) is a highly specific indicator for the complexometric titration of copper(II) ions.[1][2][3] In an ammoniacal solution, FSBF forms a distinct purple-colored complex with copper ions.[1][4] During the titration with EDTA, a stronger chelating agent, the copper ions are progressively complexed by the EDTA. At the endpoint, all the copper has been complexed by EDTA, leading to the release of the free indicator, which imparts a green color to the solution.[1][4] This sharp color change from purple to green allows for accurate determination of the copper concentration.

Principle of the Method

The titration is based on the following chemical equilibria:

-

Formation of the Metal-Indicator Complex: In an ammonia buffer (pH ≈ 10), the copper(II) ions in the sample react with the Fast Sulphon Black F indicator to form a less stable, purple-colored complex.

Cu²⁺ + FSBF(blue-green) ⇌ [Cu-FSBF]²⁺(purple)

-

Titration with EDTA: EDTA is a hexadentate ligand that forms a highly stable, colorless complex with copper(II) ions. The stability constant (log K) for the Cu(II)-EDTA complex is approximately 18.8.[5][6]

[Cu-FSBF]²⁺(purple) + EDTA⁴⁻ ⇌ [Cu-EDTA]²⁻(colorless) + FSBF(green)

As the EDTA titrant is added, it displaces the FSBF from the copper-indicator complex due to the significantly higher stability of the Cu-EDTA complex.[4] This reaction proceeds until all copper ions are complexed by EDTA. The first excess of EDTA results in the liberation of the free FSBF indicator, causing the solution to change color from purple (or blue, depending on the initial copper concentration) to green, signaling the endpoint of the titration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to the complexometric titration of copper(II) with EDTA using Fast Sulphon Black F.

| Parameter | Value/Range | Reference |

| Analyte | Copper(II) ions (Cu²⁺) | [1][2][3] |

| Titrant | Ethylenediaminetetraacetic acid (EDTA) | [1][2] |

| Indicator | Fast Sulphon Black F | [1][2] |

| Optimal pH | ~10 (Ammonia Buffer) | [7][8] |

| Endpoint Color Change | Purple/Crimson to Green | [1][4] |

| log K (Cu-EDTA) | 18.8 | [5][6] |

| Indicator Solution | 0.5% (w/v) in water |

Experimental Protocol

Reagents and Solutions

-

Standard Copper(II) Solution (0.02 M): Accurately weigh approximately 0.499 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

-

EDTA Solution (0.02 M): Dissolve approximately 0.744 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

-

Ammonia Buffer (pH 10): Dissolve 5.4 g of ammonium chloride (NH₄Cl) in 20 mL of deionized water. Add 35 mL of concentrated ammonia solution (SG 0.88) and make up to 100 mL with deionized water.

-

Fast Sulphon Black F Indicator Solution (0.5% w/v): Dissolve 0.5 g of Fast Sulphon Black F powder in 100 mL of deionized water.

Titration Procedure

-

Sample Preparation: Pipette a known volume (e.g., 20.00 mL) of the copper(II) solution into a 250 mL conical flask.

-

Buffering: Add approximately 5 mL of the ammonia buffer solution to the conical flask to adjust the pH to about 10.

-

Indicator Addition: Add 2-3 drops of the Fast Sulphon Black F indicator solution. The solution should turn a purple or crimson color.

-

Titration: Titrate the solution with the standardized 0.02 M EDTA solution from a burette with constant swirling.

-

Endpoint Detection: The endpoint is reached when the color of the solution changes sharply from purple/crimson to a clear green.

-

Replicates: Repeat the titration at least three times to ensure concordant results.

Calculation of Copper Concentration

The concentration of copper(II) in the sample solution can be calculated using the following formula:

M_Cu * V_Cu = M_EDTA * V_EDTA

Where:

-

M_Cu = Molarity of the copper(II) solution

-

V_Cu = Volume of the copper(II) solution taken

-

M_EDTA = Molarity of the EDTA solution

-

V_EDTA = Volume of the EDTA solution used at the endpoint

Visualizations

Experimental Workflow

Caption: Experimental workflow for the complexometric titration of Copper(II).

Chemical Equilibrium and Indicator Color Change

Caption: Chemical equilibrium and color change mechanism of Fast Sulphon Black F.

Conclusion

The use of Fast Sulphon Black F as an indicator provides a reliable and specific method for the complexometric determination of copper(II) ions with EDTA. The sharp color change at the endpoint, coupled with the high stability of the Cu-EDTA complex, ensures accurate and reproducible results. This protocol provides a detailed methodology to assist researchers in implementing this analytical technique effectively.

References

- 1. Engineering Chemistry - Engineering Chemistry [Book] [oreilly.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fast sulphon black F, Hi-Cert™ For EDTA Titration [himedialabs.com]

- 4. Fast Sulphon Black F - Wikipedia [en.wikipedia.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. metrohm.com [metrohm.com]

- 8. scribd.com [scribd.com]

Application Notes: Fast Sulphon Black F as a Copper Indicator in EDTA Titrations

Introduction

Fast Sulphon Black F is a bis-azo dyestuff that serves as a highly specific and effective complexometric indicator for the determination of copper (II) ions using ethylenediaminetetraacetic acid (EDTA) titration.[1][2] This indicator is particularly valuable in analytical chemistry, clinical diagnostics, and pharmaceutical development where accurate quantification of copper is essential. In an ammoniacal solution, Fast Sulphon Black F forms a distinct purple or crimson-colored complex with copper ions.[3] During titration with EDTA, a stronger chelating agent, the Fast Sulphon Black F is displaced from the copper complex. This results in a sharp and clear color change from purple to green at the endpoint, allowing for precise determination of the copper concentration.[1]

Principle of Detection

The utility of Fast Sulphon Black F in copper quantification is based on the principles of complexometric titration. Initially, the indicator forms a colored complex with the copper ions present in the sample. As the EDTA titrant is added, it preferentially binds with the free copper ions. At the equivalence point, EDTA, being a more powerful chelating agent, displaces the Fast Sulphon Black F from the copper-indicator complex.[1] This displacement causes a distinct color change, signaling the completion of the reaction. The presence of ammonia is crucial for the formation of the initial copper-indicator complex.

Specificity and Interferences

Fast Sulphon Black F is virtually specific for copper (II) ions. While it can form colored complexes with other divalent cations, most notably nickel, these complexes are not suitable for direct titration. Therefore, in most applications, copper is the only metal that can be directly and accurately titrated using this indicator. Interference may occur from other metal ions that form stable complexes with EDTA under the same pH conditions.

Quantitative Data Summary

The following table summarizes the results from the titration of varying amounts of a 0.02 M copper chloride solution with a 0.02 M EDTA solution using Fast Sulphon Black F as the indicator. Each result is the mean of 10 titrations.

| Volume of 0.02 M Cu²+ Taken (mL) | Mean Volume of 0.02 M EDTA Added (mL) | Standard Deviation | Calculated Molarity of Cu²+ |

| 5.00 | 5.01 | 0.023 | 0.0200 |

| 10.00 | 10.02 | 0.024 | 0.0200 |

| 15.00 | 15.00 | 0.031 | 0.0200 |

| 20.00 | 20.00 | 0.026 | 0.0200 |

| 25.00 | 25.00 | 0.039 | 0.0200 |

Data sourced from Belcher, R., Close, R. A., & West, T. S. (1957). FAST SULPHON BLACK F AS AN INDICATOR FOR THE EDTA TITRATION OF COPPER. Chemistry and Industry, (51), 1647.

Experimental Protocols

1. Preparation of Reagents

-

0.02 M EDTA Solution:

-

Dissolve 7.444 g of analytical reagent grade disodium ethylenediaminetetraacetate dihydrate (Na₂H₂Y·2H₂O) in deionized water and dilute to 1 liter in a volumetric flask.

-

Standardization: Accurately weigh about 0.2 g of pure copper foil, dissolve it in the minimum amount of concentrated nitric acid, and then carefully add 1 g of sulfamic acid to expel any nitrogen oxides. Dilute the solution to 500 mL in a volumetric flask to create a standard copper solution.[4] Titrate this standard solution with the prepared EDTA solution using the protocol below to determine the exact molarity of the EDTA.

-

-

0.02 M Copper (II) Chloride Solution:

-

Dissolve 3.412 g of cupric chloride dihydrate (CuCl₂·2H₂O) in deionized water and dilute to 1 liter in a volumetric flask.

-

-

Ammonia Solution (S.G. 0.88):

-

Use concentrated ammonia solution with a specific gravity of 0.88.

-

-

Fast Sulphon Black F Indicator Solution (0.5% w/v):

-

Dissolve 0.5 g of Fast Sulphon Black F powder in 100 mL of deionized water.

-

-

Ammonia/Ammonium Chloride Buffer (pH 10):

2. Titration Protocol

-

Pipette a known volume of the copper (II) solution into a 250 mL conical flask.

-

Dilute the sample with an equal volume of deionized water.

-

For each 10 mL of the diluted solution, add 1 mL of concentrated ammonia solution (or 5 mL of the ammonia/ammonium chloride buffer).

-

Add 2-3 drops of the Fast Sulphon Black F indicator solution. The solution should turn a purple or crimson color.

-

Titrate with the standardized 0.02 M EDTA solution until the color changes sharply from purple to a bright green.

-

Record the volume of EDTA used.

-

Repeat the titration at least two more times to ensure reproducibility.

-

Calculate the concentration of copper in the sample using the following formula:

Molarity of Cu²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Cu²⁺ solution

Visualizations

Caption: Reaction pathway of the EDTA titration of copper with Fast Sulphon Black F.

Caption: Experimental workflow for the complexometric titration of copper.

References

- 1. Fast Sulphon Black F - Wikipedia [en.wikipedia.org]

- 2. Fast sulphon black F, Hi-Cert™ For EDTA Titration [himedialabs.com]

- 3. Standardization of EDTA by spectrophotometric titration, with metallic copper as standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metrohm.com [metrohm.com]

- 5. metrohm.com [metrohm.com]

Application Notes and Protocols: Fast Sulphon Black F for Histological Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fast Sulphon Black F in histological staining. This document includes detailed protocols, data presentation in tabular format, and explanatory diagrams to facilitate the effective application of this versatile dye in laboratory settings.

Introduction

Fast Sulphon Black F is a water-soluble, sulfonated azo dye recognized for its utility as a complexometric indicator and as a potent staining agent in histology.[1][2] Its anionic nature, conferred by multiple sulfonic acid groups, allows it to bind electrostatically to basic tissue components, such as collagen and other proteins within the extracellular matrix.[3] This property makes it a valuable tool for differentiating various tissue elements, often as part of trichrome staining methods designed to distinguish between muscle, collagen, and fibrin.[3][4]

Principle of Staining

The mechanism of staining with Fast Sulphon Black F in a trichrome procedure relies on the differential binding of dyes with varying molecular weights and affinities to tissue components. Typically, a smaller molecular weight dye (e.g., a red dye) first permeates all tissues. Subsequently, a larger, polyanionic dye like Fast Sulphon Black F, often used in conjunction with a mordant such as phosphotungstic or phosphomolybdic acid, displaces the initial dye from collagen fibers.[5][6] The mordant acts as a link between the dye and the tissue, enhancing the selectivity of the stain for collagen, which will appear black or dark blue. Other tissue elements, such as cytoplasm and muscle, retain the initial red dye.[4][7]

Applications in Histology

Fast Sulphon Black F is particularly effective in the following histological applications:

-

Demonstration of Collagen: It provides a strong, black stain for collagen fibers, enabling their clear visualization and differentiation from other connective tissue components.

-

Trichrome Staining: It can be incorporated into various trichrome staining protocols (e.g., as a substitute for aniline blue in Masson's trichrome) to highlight connective tissue.[4][7]

-

Fibrin Staining: In methods such as Lendrum's MSB (Martius Scarlet Blue), a similar black dye is used to identify fibrin deposits, particularly in studies of wound healing and vascular pathology.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Fast Sulphon Black F in a modified trichrome staining protocol. These values are starting points and may require optimization based on specific tissue types and laboratory conditions.

| Parameter | Value/Range | Notes |

| Fixation | 10% Neutral Buffered Formalin | Zenker's or Bouin's solution can also be used and may enhance staining quality.[2][6] |

| Section Thickness | 4-6 µm | Standard thickness for paraffin-embedded sections. |

| Primary Dye Concentration (Biebrich Scarlet-Acid Fuchsin) | Biebrich Scarlet: 0.9% (w/v)Acid Fuchsin: 0.1% (w/v) | In 1% aqueous acetic acid.[8] |

| Mordant/Differentiator Concentration | Phosphotungstic Acid: 5% (w/v)Phosphomolybdic Acid: 5% (w/v) | Used in equal parts.[7] |

| Fast Sulphon Black F Staining Solution | 0.5% - 1.0% (w/v) | In 1% aqueous acetic acid. |

| Staining Times | ||

| Nuclear Stain (Weigert's Iron Hematoxylin) | 5-10 minutes | [7] |

| Primary Dye (Biebrich Scarlet-Acid Fuchsin) | 5-15 minutes | [7] |

| Mordant/Differentiation | 10-15 minutes | Or until collagen is decolorized.[7] |

| Fast Sulphon Black F | 5-10 minutes | |

| Differentiation (post-Fast Sulphon Black F) | 1% Acetic Acid | 2-5 minutes |

Experimental Protocols

Modified Trichrome Stain for Collagen and Muscle Differentiation using Fast Sulphon Black F

This protocol is adapted from the principles of Masson's trichrome stain, substituting Fast Sulphon Black F for aniline blue to achieve black staining of collagen.

Reagents:

-

Bouin's Solution or 10% Neutral Buffered Formalin

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

Biebrich Scarlet (C.I. 26905): 0.9 g

-

Acid Fuchsin (C.I. 42685): 0.1 g

-

Glacial Acetic Acid: 1.0 ml

-

Distilled Water: 100 ml

-

-

Phosphotungstic/Phosphomolybdic Acid Solution:

-

Phosphotungstic Acid: 5 g

-

Phosphomolybdic Acid: 5 g

-

Distilled Water: 200 ml

-

-

Fast Sulphon Black F Solution:

-

Fast Sulphon Black F (C.I. 26990): 0.5 g

-

Glacial Acetic Acid: 1.0 ml

-

Distilled Water: 100 ml

-

-

1% Acetic Acid Solution

-

Ethanol (95% and 100%)

-

Xylene or Xylene Substitute

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 changes of 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes of 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse in running tap water.

-

-

Mordanting (for formalin-fixed tissue):

-

Post-fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[6]

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.[7]

-

Wash in running tap water for 10 minutes.

-

Differentiate in 0.5% acid alcohol if necessary.

-

Blue in Scott's tap water substitute or weak ammonia water.

-

Wash in running tap water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[7]

-

Rinse in distilled water.

-

-

Differentiation and Mordanting for Collagen:

-

Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes, or until the collagen is decolorized.[7] This step removes the red stain from the collagen.

-

Rinse in distilled water.

-

-

Collagen Staining:

-

Stain in Fast Sulphon Black F solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% Acetic Acid solution for 2-5 minutes.[7]

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene or xylene substitute.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Black

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the staining mechanism.

Caption: Experimental workflow for modified trichrome staining.

Caption: Logical relationship of staining mechanism.

References

- 1. Lendrum (-MSB) staining for fibrin identification in sealed skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rowleybio.com [rowleybio.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 5. med.emory.edu [med.emory.edu]

- 6. saffronscientific.com [saffronscientific.com]

- 7. microbenotes.com [microbenotes.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application of Fast Sulphon Black F in Electrochemical Sensors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Sulphon Black F (FSBF), a bis-azo dye, has traditionally been utilized as a complexometric indicator for the determination of metal ions, most notably copper (II).[1][2][3][4] Its rich electrochemical properties, however, have led to its emergence as a versatile molecule in the development of sensitive and selective electrochemical sensors.[1][5] This document provides detailed application notes and protocols for the use of Fast Sulphon Black F in the fabrication and operation of electrochemical sensors for the detection of various analytes. The inherent electroactivity of FSBF, coupled with its ability to be electropolymerized, allows for the modification of electrode surfaces, enhancing their analytical performance.[6][7]

Principle of Detection

The application of Fast Sulphon Black F in electrochemical sensors primarily relies on two principles:

-

Direct Electrochemistry of FSBF: The dye itself can be the target analyte, where its oxidation or reduction is measured at a chemically modified electrode. The modification enhances the sensitivity and selectivity of the detection.[6]

-

Electrocatalytic Activity of Poly(FSBF) Films: FSBF can be electropolymerized onto an electrode surface to form a stable and electroactive film. This poly(FSBF) film can then act as an electrocatalyst, facilitating the electrochemical reaction of a target analyte at a lower potential and with a higher current response.[7] This approach is particularly useful for the detection of biologically important molecules that may have slow electron transfer kinetics on bare electrodes.

Quantitative Data Summary

The following table summarizes the key performance metrics of electrochemical sensors utilizing Fast Sulphon Black F for the detection of different analytes.

| Analyte | Electrode Modification | Technique | Linear Range (M) | Limit of Detection (LOD) (M) | Sensitivity | Reference |

| Fast Sulphon Black F | Poly(L-Tyrosine) on Carbon Paste Electrode | DPV | 2.0 x 10⁻⁶ – 1.0 x 10⁻⁵ & 1.5 x 10⁻⁵ – 5.0 x 10⁻⁵ | 8.2 x 10⁻⁷ | 17.88 µA/µM | [6] |

| Serotonin | Poly(Fast Sulphon Black F) on Pencil Graphite Electrode | CV/DPV | Not Specified | 1.7 x 10⁻⁶ | Not Specified | [7] |

Experimental Protocols

Protocol 1: Electrochemical Determination of Fast Sulphon Black F using a Poly(L-Tyrosine)-Modified Carbon Paste Electrode

This protocol describes the fabrication of a poly(L-tyrosine)-modified carbon paste electrode (L-TNMCPE) and its application for the sensitive determination of Fast Sulphon Black F.[6]

Materials:

-

Carbon paste

-

L-Tyrosine

-

Phosphate buffer saline (PBS, 0.2 M, pH 6.5)

-

Fast Sulphon Black F standard solution

-

Potassium ferrocyanide

-

Potassium chloride

-

Standard electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

Equipment:

-

Potentiostat/Galvanostat

-

Scanning Electron Microscope (SEM)

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

-

Fabrication of the Poly(L-Tyrosine)-Modified Carbon Paste Electrode (L-TNMCPE):

-

Prepare a bare carbon paste electrode (BCPE) by packing the carbon paste into the electrode cavity.

-

Electropolymerize L-tyrosine on the surface of the BCPE by cyclic voltammetry in a solution containing L-tyrosine.

-

Characterize the surface morphology of the modified electrode using SEM and its electrochemical properties using EIS and CV with a potassium ferrocyanide solution.

-

-

Electrochemical Measurement of Fast Sulphon Black F:

-

Place the L-TNMCPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing 0.2 M PBS (pH 6.5).

-

Record the differential pulse voltammogram (DPV) of the blank PBS solution.

-

Add aliquots of the Fast Sulphon Black F standard solution to the electrochemical cell and record the DPV after each addition.

-

An irreversible oxidation peak for FSBF will be observed around +0.618 V.[6]

-

Plot the peak current against the concentration of Fast Sulphon Black F to obtain the calibration curve.

-

Protocol 2: Fabrication of a Poly(Fast Sulphon Black F) Modified Pencil Graphite Electrode for Serotonin Detection

This protocol outlines the development of a serotonin sensor by electropolymerizing Fast Sulphon Black F onto a pencil graphite electrode (PGE).[7]

Materials:

-

Pencil graphite leads (0.5 mm)

-

Fast Sulphon Black F

-

Sodium hydroxide (NaOH, 0.1 M)

-

Phosphate buffer saline (PBS, 0.2 M, pH 7.4)

-

Serotonin standard solution

-

Potassium ferrocyanide

-

Potassium chloride

Equipment:

-

Potentiostat/Galvanostat

-

Standard electrochemical cell with a three-electrode system

Procedure:

-

Preparation of the Pencil Graphite Electrode (PGE):

-

Mount a pencil graphite lead into an electrode holder.

-

Pre-treat the electrode surface by applying a constant potential in the supporting electrolyte.

-

-

Electropolymerization of Fast Sulphon Black F on the PGE:

-